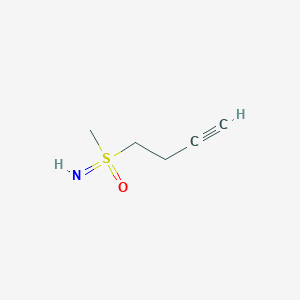

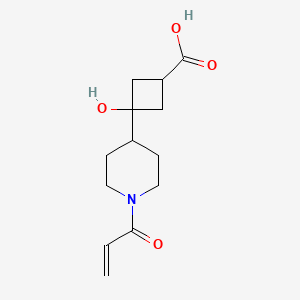

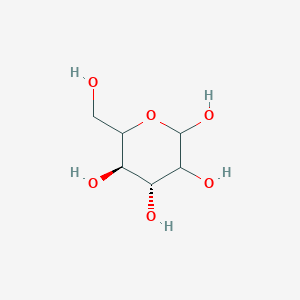

3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclobutane derivatives, including those similar to the compound , often involves photochemical routes or ring-closing metathesis. These methods can achieve high stereocontrol and yield, providing access to a variety of structurally complex cyclobutanes (Chang et al., 2018). For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid demonstrates a sophisticated approach to incorporating boron clusters into cyclobutane frameworks, potentially for applications like boron neutron capture therapy (Srivastava et al., 1997).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by their compact, strained ring system, which significantly influences their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common tools used to elucidate such structures, revealing intricate details about stereochemistry and conformation (Austin et al., 1987).

Chemical Reactions and Properties

Cyclobutane derivatives engage in various chemical reactions, reflecting their rich reactivity profile. For example, the Lewis acid-catalyzed reactions can lead to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing the versatility of cyclobutane cores in synthetic chemistry (Yao & Shi, 2007). Furthermore, these compounds can exhibit NMDA receptor antagonist activity and anticonvulsant action, indicating potential biomedical applications (Gaoni et al., 1994).

Wissenschaftliche Forschungsanwendungen

Novel Compound Synthesis

Research has demonstrated the use of cyclobutane derivatives, such as 3-hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid, in the synthesis of novel compounds. For instance, Li et al. (2007) isolated a novel cyclobutane-type norlignan from Peperomia tetraphylla, highlighting the importance of cyclobutane derivatives in natural product synthesis (Li, Huang, Gong, & Tian, 2007).

Chemical Synthesis Techniques

Fujita et al. (2007) demonstrated the synthesis of 3-hydroxy acids from ketones and carboxylic acids, indicating the versatility of cyclobutane derivatives in chemical synthesis methods (Fujita, Suga, Watanabe, & Yanagi, 2007). Additionally, Hanzawa et al. (2012) explored the synthesis of carboxylic acids and esters containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one, further exemplifying the utility of cyclobutane compounds in organic chemistry (Hanzawa et al., 2012).

Photocycloaddition Reactions

Research by Faure et al. (2002) highlighted the use of chiral α- and β-hydroxy acids, including cyclobutane derivatives, in [2 + 2] photocycloaddition reactions. This indicates the role of cyclobutane structures in facilitating stereocontrolled organic reactions (Faure, Piva-Le-Blanc, Bertrand, Pete, Faure, & Piva, 2002).

Boron Neutron Capture Therapy

Das et al. (2000) synthesized a boronated amino acid containing cyclobutane for potential use in boron neutron capture therapy, suggesting a medical application of cyclobutane derivatives (Das, Kabalka, Srivastava, Bao, Das, & Li, 2000).

Anticancer/Antiviral Applications

Lu et al. (2017) investigated squaric acid derivatives, including cyclobutane compounds, for potential anticancer and antiviral applications. This points to the significance of cyclobutane structures in medicinal chemistry (Lu, Lu, & Honek, 2017).

Eigenschaften

IUPAC Name |

3-hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-11(15)14-5-3-10(4-6-14)13(18)7-9(8-13)12(16)17/h2,9-10,18H,1,3-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXCRDOMBXHGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

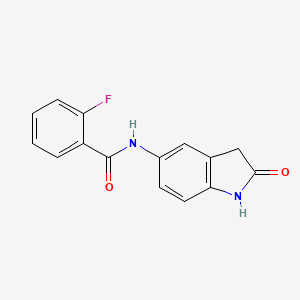

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)

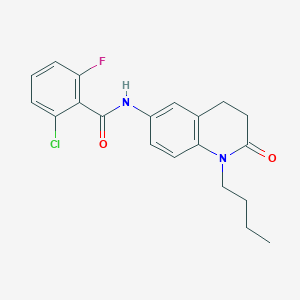

![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)

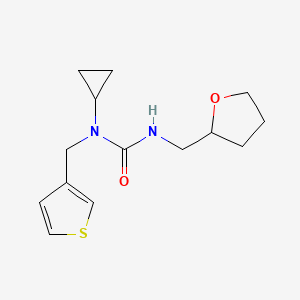

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)